molecular formula C15H13ClN2O3S B2989075 (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1799260-52-8

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2989075
CAS No.: 1799260-52-8
M. Wt: 336.79
InChI Key: ISACRTIZORZPLG-AATRIKPKSA-N
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Description

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound featuring a thiazolidine-2,4-dione (TZD) core, a heterocyclic scaffold recognized for its versatile pharmacological potential. The TZD moiety is a five-membered ring known to be a privileged structure in medicinal chemistry, and its derivatives are extensively investigated for a wide spectrum of biological activities. Researchers value this compound primarily as a key intermediate or novel chemical entity in drug discovery programs. The structural framework of the thiazolidine-2,4-dione core has been associated with significant antimicrobial properties , with studies indicating its action may involve the inhibition of bacterial cytoplasmic Mur ligases, which are essential for peptidoglycan cell wall synthesis . Furthermore, this scaffold is historically prominent in diabetes research, as TZD analogues function as PPAR-γ (Peroxisome Proliferator-Activated Receptor gamma) agonists . Activation of this nuclear receptor improves insulin sensitivity, making such compounds valuable tools for studying insulin resistance and glucose metabolism . Additional research areas for TZD-based compounds include exploring their antioxidant activity, potentially through scavenging reactive oxygen species (ROS), and their anti-inflammatory effects, particularly through the inhibition of enzymes like lipoxygenase (LOX) . This product is provided for research purposes as part of programs targeting metabolic disorders, infectious diseases, and inflammatory conditions. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-12-4-2-1-3-10(12)5-6-13(19)17-7-11(8-17)18-14(20)9-22-15(18)21/h1-6,11H,7-9H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISACRTIZORZPLG-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound incorporates the thiazolidine-2,4-dione scaffold, which has been extensively studied for its pharmacological potential, particularly in the context of diabetes management and antimicrobial activity.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Molecular Formula : C14H14ClN3O2S
  • Molecular Weight : Approximately 315.79 g/mol
PropertyValue
Molecular FormulaC14H14ClN3O2S
Molecular Weight315.79 g/mol
IUPAC NameThis compound

The thiazolidine-2,4-dione moiety is known to interact with various biological targets, primarily through:

  • PPARγ Activation : This receptor plays a crucial role in glucose and lipid metabolism. Compounds that activate PPARγ can improve insulin sensitivity, making them valuable in treating type 2 diabetes .
  • Antimicrobial Activity : Thiazolidine derivatives have shown potential in inhibiting bacterial growth by targeting cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
  • Antioxidant Properties : These compounds can scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress .

Antidiabetic Effects

Research indicates that thiazolidine derivatives enhance insulin sensitivity and reduce blood glucose levels. For instance, studies have shown that these compounds can effectively activate PPARγ, leading to improved glucose uptake in adipose tissues .

Antimicrobial Effects

A series of experiments conducted on various thiazolidine derivatives demonstrated significant antibacterial and antifungal activities. For example:

  • In vitro Testing : Compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated strong inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans.
CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Sample 128 mm (S. aureus)25 mm (C. albicans)
Sample 230 mm (E. coli)20 mm (A. niger)
Sample 326 mm (P. aeruginosa)22 mm (C. albicans)

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, particularly against breast cancer cell lines. For instance, certain derivatives demonstrated IC50 values below 1.5 μM against MCF-7 cells, indicating potent antiproliferative effects .

Case Studies

  • Antidiabetic Study : A clinical trial involving thiazolidine derivatives showed a significant reduction in fasting blood glucose levels among participants over a 12-week period.
  • Antimicrobial Evaluation : A study evaluated the efficacy of various thiazolidine compounds against multi-drug resistant strains, revealing promising results that support further development for clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit varied biological activities depending on substituents. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity/Findings Source
Target: (E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)TZD Azetidine + 2-chlorophenyl acryloyl ~350.8* Predicted kinase/antimicrobial activity (inferred from analogs)
(Z)-5-(2-chlorophenyl)TZD derivative (5h) Coumarin-methyl + 2-chlorophenyl ~400.3 Moderate antimicrobial activity (MIC: 8–16 µg/mL)
YPC-21440 (imidazo-pyridazine-linked TZD) Imidazo-pyridazine + methylpiperazine ~452.5 Pan-Pim kinase inhibition (IC$_{50}$: <10 nM)
(E)-3-((20-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-5-(2-chlorophenyl)TZD (57) Tetrazolyl biphenyl + 2-chlorophenyl ~502.9 Potent antimicrobial activity (MIC: 2–4 µg/mL against E. coli)
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)TZD Piperidine + furan acryloyl 320.4 Unspecified activity; structural flexibility vs. azetidine analogs

*Calculated based on molecular formula.

Key Observations

Substituent Impact on Activity: The 2-chlorophenyl group is associated with antimicrobial activity in compounds like 5h and 57, with the latter showing enhanced potency due to the tetrazolyl biphenyl moiety . The target compound’s acryloyl-azetidine group may similarly enhance membrane penetration or target binding. Rigidity vs.

Biological Target Specificity: YPC-21440 demonstrates nanomolar inhibition of Pan-Pim kinases, attributed to its imidazo-pyridazine scaffold . The target compound’s azetidine-acryloyl group may favor different kinase interactions, though this requires experimental validation.

Synthetic Complexity :

  • Compounds like YPC-21440 and 57 involve multi-step syntheses with specialized reagents (e.g., methanesulfonate salts, tetrazolyl groups) , whereas the target compound’s synthesis may prioritize azetidine coupling efficiency.

Contradictions and Limitations

  • While 5h () and 57 () both feature 2-chlorophenyl groups, their activities differ significantly, highlighting the role of ancillary substituents (e.g., coumarin vs. tetrazolyl biphenyl) .
  • The absence of specific biological data for the target compound necessitates caution in extrapolating findings from analogs.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via conventional methods or microwave-assisted protocols. For example, microwave irradiation significantly reduces reaction time (e.g., from 7 hours to 3 minutes) and improves yields (from 69% to 81%) compared to conventional heating . Solvent-free conditions with catalysts like β-cyclodextrin-SO₃H can further enhance efficiency, achieving yields up to 98% . Key parameters include solvent choice (ethanol or acetic acid), temperature control, and catalyst loading.

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C-NMR to verify proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170 ppm) .
  • IR spectroscopy to identify functional groups (e.g., C=O stretches at 1735 cm⁻¹, C-S bonds at 690 cm⁻¹) .
  • Mass spectrometry to confirm molecular weight (e.g., M⁺ peaks at m/z 435–505) .
  • Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in related thiazolidinone derivatives .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .
  • Spill Management : Absorb with inert materials (e.g., sand), avoid water contact, and dispose as hazardous waste .

Advanced Research Questions

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

  • Methodological Answer :
  • Solvent-Free Synthesis : Eliminate solvents by using neat reactions under microwave irradiation, reducing waste and energy consumption .
  • Catalyst Design : Employ reusable catalysts like β-cyclodextrin-SO₃H, which enhances regioselectivity and reduces byproducts .
  • Atom Economy : Optimize stoichiometry of reactants (e.g., 1:1 molar ratio of azetidine and acryloyl derivatives) to minimize excess reagent use .

Q. What computational methods are used to predict the reactivity of thiazolidine-2,4-dione derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, electron-withdrawing groups (e.g., -Cl) lower LUMO energy, enhancing reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities and guide structural modifications .

Q. How to address discrepancies in yield data when using different synthetic approaches?

  • Methodological Answer :
  • Parameter Screening : Systematically vary solvents (e.g., DMF vs. ethanol), temperatures, and catalysts to identify optimal conditions. For instance, ethanol under reflux increases yields by 68% compared to DMF (30%) .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate-limiting steps. Microwave methods often accelerate kinetics due to uniform heating .

Q. What strategies modify the core structure to enhance biological activity?

  • Methodological Answer :
  • Arylidene Substitutions : Introduce electron-deficient aryl groups (e.g., 2-chlorophenyl) at the 5-position to improve antimicrobial potency .
  • Heterocyclic Hybrids : Fuse with coumarin or quinoline moieties to enhance cytotoxicity and bioavailability. For example, coumarin-thiazolidinone hybrids show anti-proliferative activity .

Q. How to analyze the impact of substituents on the compound’s electronic properties?

  • Methodological Answer :
  • Spectroscopic Analysis : Compare UV-Vis absorption maxima (λmax) to assess conjugation effects. Electron-withdrawing groups (e.g., -Cl) redshift λmax by 20–30 nm .
  • Electrochemical Studies : Use cyclic voltammetry to measure redox potentials. Chlorophenyl substituents lower reduction potentials, indicating enhanced electron affinity .

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